N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine
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Overview
Description
N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine typically involves multi-step organic synthesis. One common method includes the reaction of 2-butyl-4-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde with 4-(aminomethyl)pyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-bromobenzamide: Shares the benzyl group but differs in the presence of a bromine atom and a benzamide structure.
N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides: Contains a triazole ring instead of the thiazole and pyridine rings.
Uniqueness
N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine is unique due to its combination of a thiazole ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
CAS No. |
303163-06-6 |
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Molecular Formula |
C26H27N3S |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-benzyl-4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C26H27N3S/c1-3-4-13-24-29-25(21-12-8-9-19(2)16-21)26(30-24)22-14-15-27-23(17-22)28-18-20-10-6-5-7-11-20/h5-12,14-17H,3-4,13,18H2,1-2H3,(H,27,28) |
InChI Key |
BIGHKLGDJKYCEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NCC3=CC=CC=C3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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